6-Prénylindole

Vue d'ensemble

Description

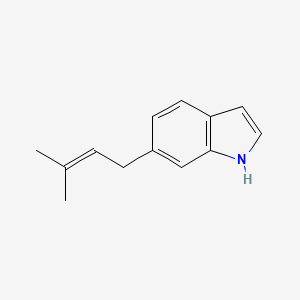

Le 6-prénylindole est un agent antifongique qui peut être isolé des Streptomyces . Il a également été trouvé posséder des propriétés antimalariennes . La structure chimique du composé comprend une substitution en 6-prényl sur le cycle indole.

Applications De Recherche Scientifique

The compound’s applications span several fields:

Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

Biology: 6-Prenylindole may exhibit biological activity, making it relevant for studies on cellular processes.

Medicine: Its antifungal and antimalarial properties could inspire drug development.

Industry: If scalable production methods are established, it could find applications in pharmaceuticals or agrochemicals.

Mécanisme D'action

Target of Action

6-Prenylindole is primarily an antifungal agent . It has been isolated from the bacterium Streptomyces , and it exhibits significant activity against a variety of fungal species

Mode of Action

It is known that the compound interacts with its targets in a way that inhibits fungal growth . The presence of the allyl side chain in the molecule is believed to be important for its bioactivity .

Biochemical Pathways

6-Prenylindole is a product of the secondary metabolite biosynthesis in Streptomyces . An enzyme catalyzing the transfer of a dimethylallyl group to the C-6 indole ring, which is a key step in the biosynthesis of 6-Prenylindole, has been identified . This enzyme, a novel indole prenyltransferase, shows the highest catalytic efficiency for L-Trp in the presence of dimethylallyl pyrophosphate (DMAPP), suggesting that it is a 6-dimethylallyl-L-Trp synthase .

Result of Action

The primary result of 6-Prenylindole’s action is the inhibition of fungal growth . This makes it a valuable compound in the development of antifungal treatments.

Action Environment

The action, efficacy, and stability of 6-Prenylindole can be influenced by various environmental factors. For instance, the production of 6-Prenylindole in Streptomyces can be affected by the bacterium’s growth conditions . Additionally, the compound’s antifungal activity may vary depending on the specific strain of fungus and its growth environment

Analyse Biochimique

Biochemical Properties

6-Prenylindole plays a significant role in biochemical reactions, particularly due to its antifungal and antimalarial activities . It interacts with various enzymes and proteins, including those involved in the inhibition of fungal growth and the suppression of malarial parasites . The compound has been shown to be active against Alternaria brassicicola and Fusarium oxysporum, as well as drug-resistant Plasmodium falciparum . These interactions highlight the compound’s potential as a therapeutic agent.

Cellular Effects

6-Prenylindole exerts notable effects on various cell types and cellular processes. It influences cell function by inhibiting the growth of fungal pathogens and malarial parasites . The compound affects cell signaling pathways, gene expression, and cellular metabolism, leading to the suppression of pathogenic activity . For instance, it inhibits the formation of infection hyphae in fungal cells, thereby preventing the spread of infection .

Molecular Mechanism

The molecular mechanism of 6-Prenylindole involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The compound binds to specific enzymes and proteins, disrupting their normal function and leading to the inhibition of fungal and malarial growth . Additionally, 6-Prenylindole has been shown to induce changes in gene expression, further contributing to its antifungal and antimalarial effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Prenylindole have been observed to change over time. The compound exhibits stability under specific storage conditions, with a shelf life of up to four years when stored at -20°C . Over time, 6-Prenylindole maintains its antifungal and antimalarial activities, although its efficacy may vary depending on the experimental conditions . Long-term studies have shown that the compound continues to inhibit pathogenic growth without significant degradation .

Dosage Effects in Animal Models

The effects of 6-Prenylindole vary with different dosages in animal models. At lower doses, the compound effectively inhibits fungal and malarial growth without causing adverse effects . At higher doses, 6-Prenylindole may exhibit toxic effects, including cellular damage and disruption of normal physiological processes . These findings underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

6-Prenylindole is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its antifungal and antimalarial activities . The compound’s metabolism leads to the production of various prenylidol derivatives, which contribute to its bioactivity . These metabolic pathways highlight the compound’s potential for use in drug development and therapeutic interventions.

Transport and Distribution

Within cells and tissues, 6-Prenylindole is transported and distributed through interactions with specific transporters and binding proteins . The compound’s localization and accumulation are influenced by these interactions, which determine its bioavailability and efficacy . Understanding the transport and distribution mechanisms of 6-Prenylindole is crucial for optimizing its therapeutic potential.

Subcellular Localization

6-Prenylindole’s subcellular localization plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its antifungal and antimalarial effects . Targeting signals and post-translational modifications influence the localization of 6-Prenylindole, ensuring its effective action against pathogens .

Méthodes De Préparation

Les voies de synthèse du 6-prénylindole ne sont pas largement documentées, mais il peut être obtenu à partir de cultures de Streptomyces. Les méthodes de production industrielle peuvent impliquer la fermentation ou la synthèse chimique, mais les détails spécifiques restent rares.

Analyse Des Réactions Chimiques

Le 6-prénylindole subit probablement diverses réactions typiques des dérivés de l'indole. Ces réactions comprennent l'oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions dépendent du contexte et nécessiteraient des recherches supplémentaires. Les principaux produits formés à partir de ces réactions impliqueraient des modifications du groupe prényl ou du cycle indole.

4. Applications de la recherche scientifique

Les applications du composé couvrent plusieurs domaines :

Chimie : Les chercheurs explorent sa réactivité et l'utilisent comme un bloc de construction pour des molécules plus complexes.

Biologie : Le this compound peut présenter une activité biologique, ce qui le rend pertinent pour les études sur les processus cellulaires.

Médecine : Ses propriétés antifongiques et antimalariennes pourraient inspirer le développement de médicaments.

Industrie : Si des méthodes de production à l'échelle industrielle sont établies, il pourrait trouver des applications dans les produits pharmaceutiques ou les produits agrochimiques.

5. Mécanisme d'action

Le mécanisme précis par lequel le this compound exerce ses effets reste un domaine de recherche actif. Il interagit probablement avec des cibles moléculaires ou des voies spécifiques liées à l'inhibition de la croissance fongique et à l'activité antimalarienne.

Comparaison Avec Des Composés Similaires

Bien que la singularité du 6-prénylindole réside dans sa substitution en prényl, d'autres dérivés de l'indole peuvent partager des propriétés similaires. Certains composés apparentés comprennent l'indole, le tryptophane et d'autres indoles prénylés.

Activité Biologique

6-Prenylindole is a compound derived from the indole family, known for its diverse biological activities. This article delves into the synthesis, biological properties, and potential therapeutic applications of 6-prenylindole, supported by recent research findings and case studies.

Chemical Structure and Synthesis

The molecular structure of 6-prenylindole features a prenyl group attached to the sixth position of the indole ring. The synthesis of 6-prenylindole typically involves the prenylation of indole derivatives through various methods, including electrophilic substitution reactions. The synthetic pathways can vary based on the desired yield and purity of the final product.

Biological Activities

6-Prenylindole exhibits a range of biological activities, including:

- Antimicrobial Activity : Research indicates that 6-prenylindole possesses significant antimicrobial properties against various bacterial strains. For instance, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) in the low micromolar range .

- Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines. A study reported that 6-prenylindole induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways, suggesting its potential as a chemotherapeutic agent .

- Anti-inflammatory Effects : 6-Prenylindole has been noted for its anti-inflammatory properties, particularly in models of acute inflammation. It inhibits pro-inflammatory cytokines such as TNF-α and IL-6, contributing to its therapeutic potential in inflammatory diseases .

The biological effects of 6-prenylindole are mediated through several mechanisms:

- Molecular Docking Studies : Computational studies have shown that 6-prenylindole binds effectively to various biological targets, including enzymes involved in inflammation and cancer progression. For example, docking studies with COX-2 revealed strong binding affinity, indicating its potential as an anti-inflammatory agent .

- Cell Signaling Pathways : The compound influences key signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer cell survival. By modulating these pathways, 6-prenylindole can exert its therapeutic effects across multiple disease models .

Table 1: Summary of Biological Activities of 6-Prenylindole

Case Study: Anticancer Activity

In a controlled study involving MCF-7 cells, treatment with varying concentrations of 6-prenylindole resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that cells underwent apoptosis characterized by increased annexin V staining. The study concluded that 6-prenylindole could serve as a lead compound for developing novel anticancer therapies targeting breast cancer.

Propriétés

IUPAC Name |

6-(3-methylbut-2-enyl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N/c1-10(2)3-4-11-5-6-12-7-8-14-13(12)9-11/h3,5-9,14H,4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWLHPMIWLQNHPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1)C=CN2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.